

2-bromoacetic acid synthesis and reaction mechanism

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Compound of Interest

Compound Name: 2-bromoacetic acid

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An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of **2-Bromoacetic Acid**

Introduction

2-Bromoacetic acid, also known as bromoethanoic acid, is an organobromine compound with the chemical formula BrCH_2COOH .^{[1][2]} It appears as a colorless to pale yellow crystalline solid and is a versatile and relatively strong alkylating agent.^{[1][3][4]} Due to its reactivity, **2-bromoacetic acid** and its esters are fundamental building blocks in organic synthesis, with significant applications in the pharmaceutical and chemical industries.^{[1][4][5]} This technical guide provides a comprehensive overview of the primary synthesis methods, underlying reaction mechanisms, experimental protocols, and key reactions of **2-bromoacetic acid**, tailored for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

2-Bromoacetic acid is a polar compound, readily soluble in water and polar organic solvents like ethanol and acetone.^[3] Its key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂ H ₃ BrO ₂
Molecular Weight	138.95 g/mol
Melting Point	49-51 °C
Boiling Point	208 °C
Density	1.934 g/cm ³
pKa	2.86 - 2.89
Appearance	White to light yellow crystalline solid
Solubility	Soluble in water, ethanol, acetone, diethyl ether

(Data sourced from[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#))

Synthesis of 2-Bromoacetic Acid

The most prominent and widely utilized method for synthesizing **2-bromoacetic acid** is the Hell-Volhard-Zelinsky (HVZ) reaction. Other notable methods include direct bromination and synthesis from chloroacetic acid.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a hallmark transformation in organic chemistry that converts a carboxylic acid with an α-hydrogen into its α-bromo derivative.[\[6\]](#) This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as PBr₃.[\[7\]](#)[\[8\]](#)

Reaction Scheme: CH₃COOH + Br₂ (with PBr₃ catalyst) → BrCH₂COOH + HBr

The reaction conditions are often stringent, requiring elevated temperatures (above 373 K) and extended reaction times to proceed to completion.[\[7\]](#)

Direct Bromination of Acetic Acid

2-Bromoacetic acid can also be prepared by the direct bromination of acetic acid.[1][9][10] This process typically requires high temperatures and pressures.[9][10] The reaction can be facilitated by using catalysts such as pyridine or dry hydrogen chloride to improve efficiency and yield.[4][10]

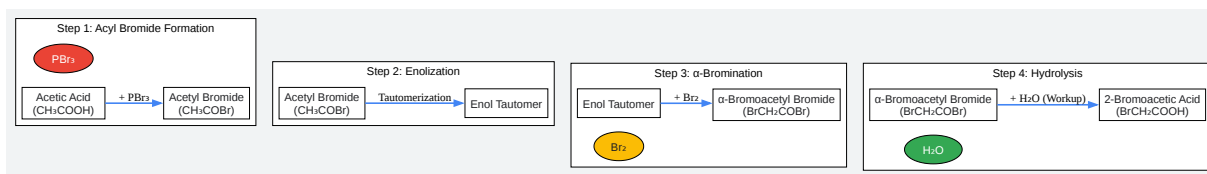
Synthesis from Chloroacetic Acid

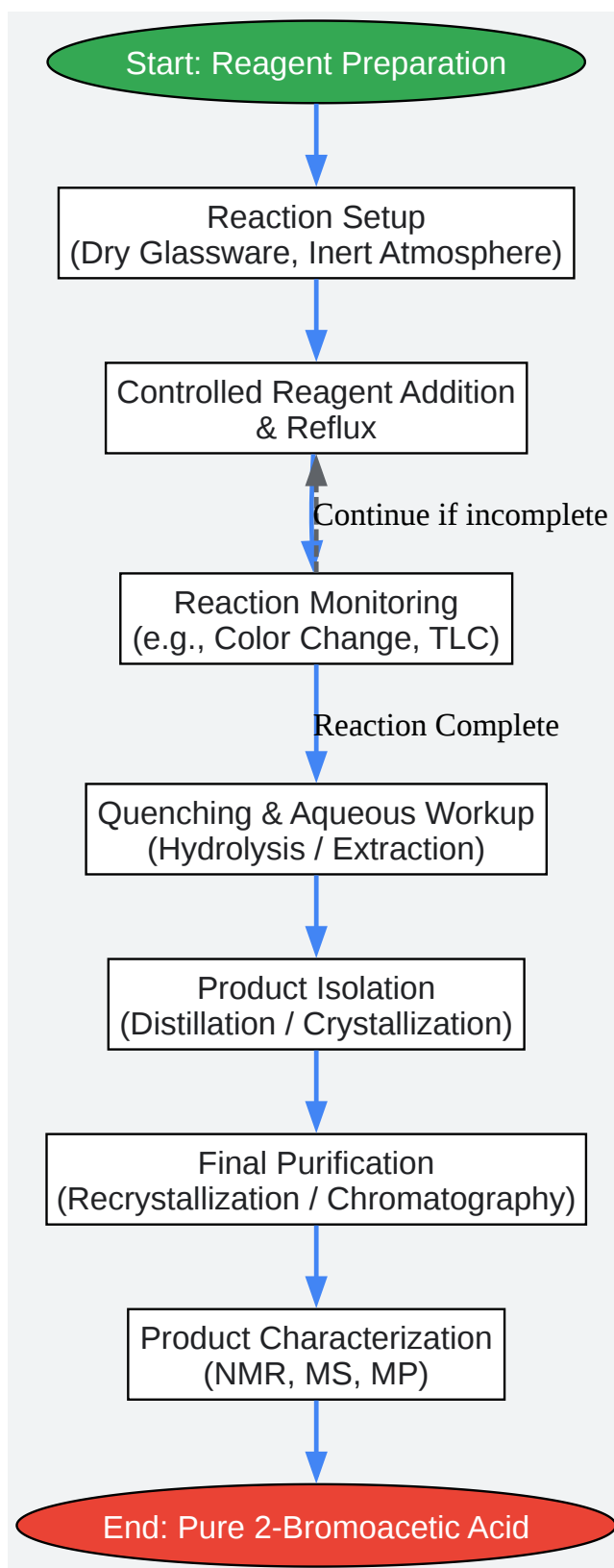
Another synthetic route involves the reaction of chloroacetic acid with hydrobromic acid or an alkali metal bromide at elevated temperatures.[4][10][11] This nucleophilic substitution reaction replaces the chlorine atom with a bromine atom. A process described involves adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid and an alkali metal bromide, followed by heating to remove water and isolate the product.[11]

Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction

The mechanism of the HVZ reaction is a multi-step process that relies on the formation of an acyl bromide intermediate, which is more readily brominated than the parent carboxylic acid.

- **Formation of Acyl Bromide:** Phosphorus tribromide (PBr_3), which can be formed in situ from red phosphorus and bromine, reacts with acetic acid to form acetyl bromide.[6][7][8]
- **Enolization:** The acetyl bromide intermediate readily tautomerizes to its enol form. This enol is significantly more nucleophilic than the carboxylic acid.[6][8][12]
- **α -Bromination:** The enol tautomer rapidly reacts with bromine (Br_2) at the α -carbon to form α -bromoacetyl bromide.[6][7]
- **Hydrolysis/Exchange:** The resulting α -bromoacetyl bromide can then undergo hydrolysis during aqueous workup to yield the final product, **2-bromoacetic acid**. [6][12] Alternatively, in the absence of a nucleophilic solvent, it can react with unreacted acetic acid, regenerating the acetyl bromide intermediate and forming the product, allowing the catalytic cycle to continue.[6][7]





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